molecular formula C27H38O3 B1246464 Nigrolineaquinone A

Nigrolineaquinone A

Cat. No.: B1246464
M. Wt: 410.6 g/mol
InChI Key: FVQBZDGLZWKDHW-VOLDSXALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrolineaquinone A is a naturally occurring quinone derivative first isolated from the leaves of Garcinia nigrolineata, a plant species traditionally used in Southeast Asian medicine. Its molecular formula is C27H38O, with a molecular weight of 410.6 g/mol, and it exists as an orange-red gum . The compound is structurally characterized by a quinone core, a common feature in bioactive natural products, and is noted for its low natural abundance (yield: 0.0001% dry weight) .

Properties

Molecular Formula

C27H38O3

Molecular Weight

410.6 g/mol

IUPAC Name

4-hydroxy-5-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C27H38O3/c1-19(2)10-7-11-20(3)12-8-13-21(4)14-9-15-22(5)16-17-24-26(29)23(6)18-25(28)27(24)30/h10,12,14,16,18,29H,7-9,11,13,15,17H2,1-6H3/b20-12+,21-14+,22-16+

InChI Key

FVQBZDGLZWKDHW-VOLDSXALSA-N

Isomeric SMILES

CC1=CC(=O)C(=O)C(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=CC(=O)C(=O)C(=C1O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

nigrolineaquinone A

Origin of Product

United States

Comparison with Similar Compounds

Tables

Table 1. Key Properties of this compound vs. Select Analogues

Property This compound 6-Nitro-3,4-dihydroquinolin-2(1H)-one Nigrodiquinone A
Molecular Formula C27H38O C9H8N2O3 C28H30O6
Natural/Synthetic Natural Synthetic Natural
Key Functional Groups Quinone, alkyl chain Nitro, ketone Dimeric quinone
Bioactivity Data Limited Antimicrobial Unreported

Notes

  • The evidence highlights a scarcity of direct comparative studies on this compound, necessitating caution in extrapolating data from structural analogues.
  • Discrepancies in similarity scores (e.g., 0.94 for 22246-16-8 vs. 0.76 for 20870-79-5) may reflect algorithmic biases rather than functional equivalence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nigrolineaquinone A
Reactant of Route 2
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